molecular formula C14H31BrN2S B1372318 N,N'-dimethyl(undecylsulfanyl)methanimidamide hydrobromide CAS No. 1173622-54-2

N,N'-dimethyl(undecylsulfanyl)methanimidamide hydrobromide

Cat. No.: B1372318
CAS No.: 1173622-54-2
M. Wt: 339.38 g/mol
InChI Key: NUQFIOFNPKFLOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dimethyl(undecylsulfanyl)methanimidamide hydrobromide typically involves the reaction of undecylsulfanyl compounds with dimethylamine under specific conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: N,N’-dimethyl(undecylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N,N’-dimethyl(undecylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group plays a crucial role in modulating the activity of these targets, leading to various biological effects . The exact pathways and molecular targets involved are still under investigation .

Properties

IUPAC Name

undecyl N,N'-dimethylcarbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2S.BrH/c1-4-5-6-7-8-9-10-11-12-13-17-14(15-2)16-3;/h4-13H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQFIOFNPKFLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCSC(=NC)NC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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